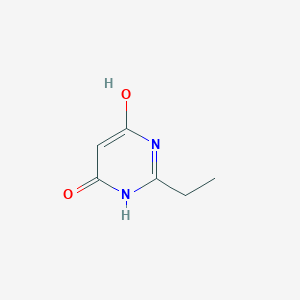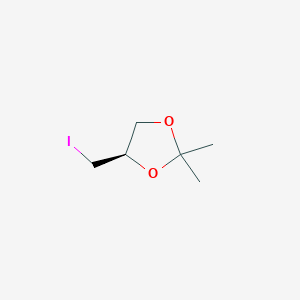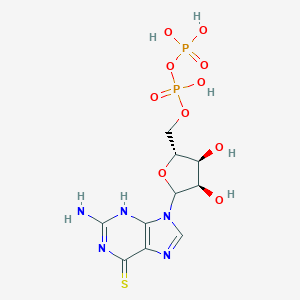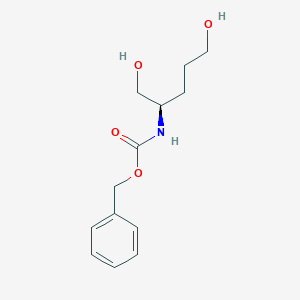
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.
Mechanism Of Action
Diclofenac exerts its pharmacological effects by inhibiting COX, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. Diclofenac also inhibits the migration of leukocytes to the site of inflammation and reduces the production of reactive oxygen species.
Biochemical And Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, induction of apoptosis in cancer cells, and modulation of immune responses. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Diclofenac is a widely used NSAID that has been extensively studied in preclinical and clinical settings. It is readily available and relatively inexpensive, making it an attractive choice for lab experiments. However, its use is associated with a number of limitations, including the potential for adverse effects on the gastrointestinal, cardiovascular, and renal systems.
Future Directions
There are several areas of research that warrant further investigation with regard to 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one. These include the development of more selective COX inhibitors, the investigation of 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one's anticancer and antiviral activities, and the elucidation of its neuroprotective mechanisms. Additionally, the potential for 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one to interact with other drugs and its effects on the microbiome require further investigation.
Synthesis Methods
Diclofenac can be synthesized by the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylpyrazine to form 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one.
Scientific Research Applications
Diclofenac has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, gout, and acute pain. It has also been investigated for its anticancer, antiviral, and antimicrobial activities.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-10(15)5-9(13-14)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOGIJZCPOJPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)








![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)